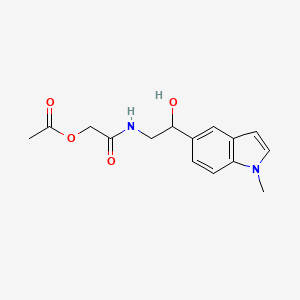

2-((2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)amino)-2-oxoethyl acetate

Description

Properties

IUPAC Name |

[2-[[2-hydroxy-2-(1-methylindol-5-yl)ethyl]amino]-2-oxoethyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4/c1-10(18)21-9-15(20)16-8-14(19)12-3-4-13-11(7-12)5-6-17(13)2/h3-7,14,19H,8-9H2,1-2H3,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDSWPRXHOMQTSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)NCC(C1=CC2=C(C=C1)N(C=C2)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)amino)-2-oxoethyl acetate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction, where the indole derivative reacts with an appropriate epoxide.

Acetylation: The final step involves the acetylation of the hydroxyethyl group to form the acetate ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-((2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)amino)-2-oxoethyl acetate can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.

Reduction: The carbonyl group in the acetate ester can be reduced to form an alcohol.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the acetate group.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an alcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The indole structure present in the compound is known for its diverse biological activities, making it a valuable scaffold in drug design. Research indicates that compounds with indole derivatives often exhibit:

- Antimicrobial Properties : Indole derivatives have been studied for their effectiveness against various pathogens, including bacteria and fungi. For instance, indole-containing compounds have shown promising results against drug-resistant strains of Candida and Staphylococcus aureus .

- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory activity, similar to that observed in other indole derivatives like indomethacin.

- Anticancer Activity : Preliminary studies indicate that the compound may enhance anticancer activity against certain cell lines, such as A549 and Caco-2, which are commonly used in cancer research .

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of 2-((2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)amino)-2-oxoethyl acetate and its biological activity is crucial for optimizing its therapeutic potential. Structure-activity relationship (SAR) studies have been conducted to identify key functional groups that contribute to its efficacy:

| Functional Group | Biological Activity | Reference |

|---|---|---|

| Indole Moiety | Antimicrobial, Anticancer | |

| Hydroxy Group | Enhances solubility and bioavailability | |

| Acetate Group | Modulates pharmacokinetics |

These findings suggest that modifications to the existing structure could lead to enhanced biological activity and specificity.

Synthesis and Development

The synthesis of this compound involves several steps that can be optimized for efficiency. Recent advancements in synthetic methodologies have focused on simplifying the synthesis process while maintaining high yields and purity.

Synthetic Route Example:

A typical synthetic route may involve:

- Formation of the indole derivative.

- Introduction of the hydroxyethylamine moiety.

- Acetylation to yield the final product.

This multi-step synthesis can be streamlined using modern techniques such as microwave-assisted synthesis or one-pot reactions, which reduce reaction times and improve overall efficiency .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- A study published in Medicinal Chemistry explored the anticancer properties of similar indole derivatives, demonstrating significant cytotoxic effects against various cancer cell lines .

- Another research article focused on the antimicrobial efficacy of indole derivatives against resistant strains, providing a strong rationale for further exploration of this compound in drug development .

Mechanism of Action

The mechanism of action of 2-((2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)amino)-2-oxoethyl acetate is not fully understood, but it is believed to interact with various molecular targets and pathways. The indole moiety is known to interact with enzymes and receptors, potentially modulating their activity. The hydroxyethyl and acetate groups may also contribute to the compound’s overall biological activity by affecting its solubility and cellular uptake.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Analogues

Key Observations:

Substituent Position and Bioactivity: The target compound’s 1-methylindol-5-yl group distinguishes it from analogues like [(rac)-10] (indol-3-yl) . For instance, 5-fluoro substitution in methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate enhances enzymatic inhibition . The hydroxyethylamino-oxoethyl acetate chain in the target compound may improve aqueous solubility compared to tert-butyl or silyl-protected derivatives .

Functional Group Impact: Ester vs. Amide: The target compound’s acetate ester contrasts with amide-containing analogues (e.g., 2-(5-nitro-1H-indol-3-yl)-2-oxo-N-phenylethylacetamide ). Esters are typically more labile to hydrolysis, affecting pharmacokinetics.

Key Observations:

- The target compound’s synthesis may parallel [(rac)-10] but requires regioselective functionalization at the indole 5-position, which is more challenging than 3-position derivatization .

- Rhodium-catalyzed coupling (as in ) offers a high-yield route for indole-5-yl derivatives but necessitates specialized reagents.

Biological Activity

The compound 2-((2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)amino)-2-oxoethyl acetate , also known by its IUPAC name, exhibits a complex structure that positions it as a candidate for various biological applications. This article delves into its biological activities, synthesis, mechanisms of action, and potential therapeutic uses based on the current literature.

Chemical Structure and Synthesis

This compound features an indole moiety, which is known for its diverse biological activities. The synthesis typically involves multiple steps, including the formation of the indole derivative and subsequent acylation reactions. The general synthetic route can be summarized as follows:

- Formation of Indole Derivative : Starting from 1-methyl-1H-indole, an electrophilic substitution introduces a hydroxyethyl group at the 5-position.

- Acylation : The intermediate undergoes acylation with an appropriate acetyl chloride to yield the final compound.

Biological Activity

The biological activity of this compound has been explored in various studies, indicating potential applications in medicinal chemistry and pharmacology.

Anticancer Activity

Research has indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, studies have shown that derivatives of indole can selectively inhibit cancer cell proliferation. The compound's structure allows it to interact with specific molecular targets involved in cancer pathways, potentially leading to reduced cell viability in various cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer) cells .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, related indole derivatives have demonstrated effectiveness against drug-resistant strains of Staphylococcus aureus and Candida species . The mechanism likely involves disruption of bacterial cell wall synthesis or inhibition of critical metabolic pathways.

The interaction of This compound with biological targets is crucial for its activity:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression or microbial resistance.

- Receptor Modulation : It may bind to receptors influencing cellular signaling pathways, thus altering cell behavior.

Case Studies and Research Findings

Several studies have focused on the biological implications of similar compounds:

- Anticancer Studies : In vitro assays revealed that compounds structurally akin to this one significantly decreased viability in Caco-2 cells (39.8% reduction compared to control) after 24 hours of treatment .

- Antimicrobial Efficacy : Compounds with indole structures showed broad-spectrum activity against resistant Candida strains, outperforming traditional antifungals like fluconazole .

- Structure-Activity Relationship (SAR) : Investigations into SAR have highlighted that modifications on the indole ring can enhance or diminish biological activity, emphasizing the importance of functional group positioning .

Comparative Analysis

To better understand the unique properties of this compound, comparisons with similar compounds can be useful:

| Compound Name | Structure Features | Notable Activity |

|---|---|---|

| N-(2-hydroxyethyl)-2-(o-tolyloxy)acetamide | Lacks indole moiety | Moderate antibacterial |

| N-(2-hydroxy-2-(1H-indol-5-yl)ethyl)-2-(o-tolyloxy)acetamide | Similar structure without methyl group | Anticancer activity observed |

| 5-Methoxyindole Derivatives | Varying substituents on indole | Antimicrobial and anticancer |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction parameters for preparing 2-((2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)amino)-2-oxoethyl acetate with high yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, including:

- Step 1 : Condensation of 1-methyl-1H-indol-5-yl derivatives with hydroxyethylamine intermediates under anhydrous conditions.

- Step 2 : Acylation using ethyl chloroacetate or analogous reagents in the presence of a base (e.g., triethylamine) to form the oxoethyl acetate moiety.

Critical parameters include temperature control (40–60°C), solvent selection (e.g., dichloromethane or DMF), and inert atmosphere to prevent oxidation . Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (methanol/water) is recommended to isolate the pure compound .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- 1H/13C NMR : Confirm the presence of the indole ring (δ 7.2–7.8 ppm for aromatic protons), methyl group (δ 3.7 ppm), and acetate ester (δ 2.1 ppm for CH3COO) .

- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1740 cm⁻¹ for esters, N–H stretch at ~3300 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks ([M+H]+) and fragmentation patterns consistent with the proposed structure .

Q. What preliminary assays are suitable for screening its biological activity?

- Methodological Answer :

- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .

- Enzyme inhibition : Test against kinases or proteases linked to disease pathways (e.g., COX-2 for anti-inflammatory activity) via fluorometric or colorimetric assays .

- Solubility and stability : Perform HPLC-UV analysis in physiological buffers (pH 7.4) to evaluate compound stability under simulated biological conditions .

Advanced Research Questions

Q. How can reaction mechanisms for key synthetic steps be elucidated to minimize by-product formation?

- Methodological Answer :

- Isotopic labeling : Use deuterated reagents (e.g., D2O in hydrolysis steps) to track proton transfer pathways via NMR .

- Kinetic studies : Monitor reaction progress using in-situ FT-IR or HPLC to identify rate-determining steps and optimize catalyst loading .

- Computational modeling : Employ density functional theory (DFT) to simulate transition states and predict energetically favorable pathways .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Assay standardization : Compare protocols for cell line selection (e.g., primary vs. immortalized cells), incubation times, and positive controls .

- Metabolite profiling : Use LC-MS/MS to identify active metabolites that may contribute to observed discrepancies .

- Dose-response validation : Replicate studies with a wider concentration range (e.g., 0.1–100 µM) to confirm dose-dependent effects .

Q. How can computational tools predict the compound’s pharmacokinetic and toxicity profiles?

- Methodological Answer :

- ADMET prediction : Use software like SwissADME or ProTox-II to estimate absorption, metabolism, and hepatotoxicity based on physicochemical properties (logP, polar surface area) .

- Molecular docking : Simulate binding interactions with target proteins (e.g., indole-binding receptors) using AutoDock Vina or Schrödinger Suite .

- QSAR modeling : Develop quantitative structure-activity relationship models using datasets of structurally similar indole derivatives .

Q. What advanced analytical techniques characterize its degradation pathways under stressed conditions?

- Methodological Answer :

- Forced degradation studies : Expose the compound to heat (40–80°C), light (ICH Q1B guidelines), or acidic/alkaline hydrolysis, then analyze degradation products via UPLC-QTOF-MS .

- X-ray crystallography : Resolve crystal structures of degradation by-products to identify vulnerable functional groups (e.g., ester hydrolysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.